Mesendogen was characterized in a study published in 2015, which highlighted its biological activity and potential applications in stem cell research. It is classified as a small molecule inhibitor specifically targeting TRPM6, a channel that is crucial for magnesium transport and homeostasis within cells .
The synthesis of Mesendogen involves several steps that focus on the creation of a compound capable of selectively inhibiting TRPM6. The methods typically include:
The specific synthetic route has not been detailed in the available literature, but it generally involves standard organic chemistry practices to achieve the desired pharmacophore that interacts with TRPM6.
Mesendogen's molecular structure has not been explicitly detailed in the search results, but it is essential to understand its interaction with TRPM6. The compound likely possesses functional groups that allow for binding to the channel, altering its activity.
Mesendogen primarily functions through its inhibitory action on TRPM6, which is involved in magnesium transport across cell membranes. The relevant chemical reactions include:
The exact biochemical pathways affected by Mesendogen remain an area for further research.
The mechanism by which Mesendogen promotes differentiation involves several key processes:
Research indicates that this modulation is crucial for effective differentiation during early embryonic development .
While specific physical properties such as melting point or solubility were not provided, general characteristics of small molecule inhibitors can be inferred:
Chemical properties would include its reactivity profile as an inhibitor of ion channels, particularly its affinity for TRPM6.
Mesendogen has potential applications in various fields:
TRPM6 and TRPM7 belong to the transient receptor potential melastatin subfamily (TRPM) of cation channels, distinguished by their unique fusion of channel and kinase domains—termed "chanzymes." These proteins form homo- or heterotetrameric complexes that constitute the primary cellular pathways for Mg²⁺ uptake across plasma membranes. TRPM7 exhibits ubiquitous expression, whereas TRPM6 localizes predominantly to the kidneys, colon, and embryonic tissues, suggesting specialized roles in systemic and developmental Mg²⁺ regulation [3] [5]. Electrophysiological studies confirm that both channels conduct Mg²⁺ under physiological conditions, with TRPM6 displaying higher Mg²⁺ sensitivity and current density when co-assembled with TRPM7 [5].
Molecular Mechanisms and Embryonic Functions: Genetic ablation studies in vertebrate models reveal non-redundant functions for these channels during embryogenesis. In Xenopus laevis, knockdown of TRPM6 or TRPM7 disrupts radial and mediolateral intercalation—essential cell movements driving neural tube closure. This defect manifests as craniorachischisis, a severe neural tube defect (NTD) characterized by failure of the neural folds to fuse along the anterior-posterior axis [3]. Mechanistically, TRPM6/TRPM7-dependent Mg²⁺ influx activates downstream effectors like Rho GTPases and non-muscle myosin II, orchestrating actomyosin contractility required for convergent extension movements. Notably, Mg²⁺ supplementation partially rescues these defects, confirming ion flux—not kinase activity—as the primary driver [3].
Developmental Consequences of Dysregulation: Beyond neurulation, TRPM7 deficiency in mice causes early embryonic lethality due to impaired epiblast proliferation and gastrulation failure. Tissue-specific deletions further highlight roles in cardiac septation, skeletogenesis, and yolk sac vasculogenesis, underscoring pleiotropic requirements for Mg²⁺ in organogenesis. Human genetics corroborate this, as mutations in TRPM6 cause hypomagnesemia with secondary hypocalcemia (HSH), often comorbid with neurodevelopmental disorders, though direct links to structural birth defects remain under investigation [3] [7].
Table 1: Functional Roles of TRPM6/TRPM7 in Vertebrate Development
Developmental Process | TRPM6/TRPM7 Function | Consequence of Loss | Experimental Model |
---|---|---|---|
Neural Tube Closure | Regulates radial intercalation via Mg²⁺-dependent actomyosin contractility | Craniorachischisis (NTD) | Xenopus laevis [3] |
Gastrulation | Mediates epiblast epithelial-mesenchymal transition (EMT) | Gastrulation arrest, embryonic lethality | Mouse knockout [7] |
Cardiogenesis | Modulates BMP/Wnt signaling in cardiac progenitor specification | Ventricular septal defects | Zebrafish morpholino [6] |
Somitogenesis | Controls clock-wavefront synchronization via Notch modulation | Somite boundary disruption | Chick electroporation [3] |
Pluripotent stem cells (PSCs) exhibit exquisite sensitivity to extracellular Mg²⁺ concentrations, implicating ionic homeostasis as a deterministic factor in lineage commitment. Mesendogen, by inhibiting TRPM6/TRPM7-mediated Mg²⁺ influx, creates a pseudo-Mg²⁺-depleted intracellular environment without altering extracellular Mg²⁺ availability. At 10 μM, Mesendogen reduces intracellular Mg²⁺ by >50% in human embryonic stem cells (hESCs) within 24 hours, coinciding with rapid downregulation of pluripotency factors OCT4 and SOX2 [4] [5] [8]. This chemical perturbation precisely mirrors differentiation phenotypes induced by Mg²⁺-free culture conditions, confirming channel blockade as the mechanistic basis.
Neuroectoderm Suppression: Complete absence of PAX6, SOX1, and NCAM expression, indicating blockade of default neural differentiation. This contrasts with dorsomorphin (a BMP inhibitor), which potently induces neuroectoderm—an effect reversed by co-treatment with Mesendogen [4].
Mechanistic Drivers of Fate Determination: The Mg²⁺ sensitivity of chromatin-modifying enzymes provides a direct link to transcriptional reprogramming. Low intracellular Mg²⁺ enhances histone deacetylase (HDAC) activity, promoting global chromatin condensation and silencing of pluripotency loci. Concurrently, Mg²⁺ depletion stabilizes hypoxia-inducible factors (HIFs), activating glycolytic metabolism and OCT4 repression. Additionally, Mg²⁺ modulates the activity of kinases like GSK-3β and MAPKs, which integrate with Wnt and FGF pathways to skew fate toward mesendoderm [5] [7] [9].
Table 2: Mesendogen-Induced Lineage Markers in Human Pluripotent Stem Cells
Germ Layer | Key Markers | Expression Change vs. Control | Signaling Pathways Modulated |
---|---|---|---|
Definitive Endoderm | SOX17, FOXA2, CXCR4 | ↑ 8-12 fold | TGF-β/Smad2/3 activation; ERK inhibition [5] [9] |
Mesoderm | T/Brachyury, MIXL1, PDGFRα | ↑ 5-9 fold | Wnt/β-catenin activation; FGF amplification [8] |
Neuroectoderm | PAX6, SOX1, NCAM | ↓ 90-98% | BMP/Smad1/5/8 suppression; Notch inhibition [4] |
Despite advances enabled by Mesendogen, critical questions persist regarding tissue-specific and temporal dimensions of Mg²⁺-dependent signaling.
Heteromeric Channel Complexity: TRPM6 and TRPM7 form functional heterotetramers with distinct biophysical properties compared to homomers. However, the stoichiometry, assembly kinetics, and subcellular localization of these complexes in embryonic tissues remain uncharacterized. Whether Mesendogen discriminates between homo- vs. heteromeric channels is unknown, limiting precise mechanistic interpretations [5] [6] [10]. Compensatory upregulation of alternative Mg²⁺ transporters (e.g., MagT1, SLC41A1) in TRPM6/7-deficient systems further complicates phenotype attribution [7].
Integrative Signaling Crosstalk: TRPM7’s α-kinase domain phosphorylates annexin A1, PLCγ, and myosin II heavy chain, but substrates relevant to gastrulation or neurulation are poorly defined. How Mg²⁺ flux integrates with growth factor pathways (e.g., FGF-induced Ras/MAPK) to modulate transcriptional networks like T/Brachyury or SOX17 requires elucidation. Live imaging of Mg²⁺ dynamics in embryos using FRET-based sensors (e.g., MagFRET) could resolve spatiotemporal ion flux patterns during fate specification [3] [6].
Disease Modeling Implications: While Mesendogen enhances in vitro differentiation, its utility in modeling human developmental disorders is unexplored. HSH patient-derived iPSCs with TRPM6 mutations could reveal cell-autonomous impacts on endoderm (e.g., pancreatic progenitors) or mesoderm (e.g., cardiomyocyte maturation). Similarly, whether maternal Mg²⁺ deficiency or channel dysfunction contributes to idiopathic NTDs warrants epidemiological analysis paired with in vivo Mg²⁺ imaging [3] [7].
Table 3: Critical Unanswered Questions in TRPM6/TRPM7 Developmental Biology
Knowledge Gap | Current Limitations | Proposed Approaches |
---|---|---|
Heteromeric channel regulation | Unknown tissue-specific expression ratios of TRPM6:TRPM7 | Single-cell transcriptomics of embryonic tissues; BiFC assays for complex visualization |
Kinase substrate identification | Poor in vivo validation of phospho-targets | Proteomics of TRPM7 kinase dead mutants; CRISPR-Cas9 knock-in of substrate-ablated alleles |
Metabolic crosstalk | Unclear how Mg²⁺ depletion reprograms glycolysis/OXPHOS | Seahorse assays + metabolomics in Mesendogen-treated embryos |
Clinical relevance | Limited human data linking TRPM6/7 mutations to structural defects | WES in NTD cohorts; Mg²⁺ flux analysis in patient-derived organoids |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7